molecular formula C12H18O2 B7867534 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol

1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol

Cat. No.: B7867534
M. Wt: 194.27 g/mol
InChI Key: VSXBJHQKTCUXKX-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol typically involves the reaction of 2-methoxy-5-methylphenol with isobutylene in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the manufacture of specialty chemicals and as a precursor for the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the propanol moiety.

    1-(2-Methoxy-5-methylphenyl)ethanone: Similar structure but with an ethanone group instead of a propanol group.

    2-Methoxy-5-methylphenyl isocyanate: Contains an isocyanate group instead of a propanol group.

Uniqueness: 1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

1-(2-Methoxy-5-methylphenyl)-2-methylpropan-2-ol, also known as a methoxy-substituted phenol derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including interactions with enzymes and receptors, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a propan-2-ol backbone with a methoxy group and a methyl-substituted phenyl ring. The presence of these groups enhances its solubility and reactivity, making it an attractive candidate for various biological applications. The molecular formula is C12H18O2, and its structure can be represented as follows:

Structure C12H18O2\text{Structure }\text{C}_{12}\text{H}_{18}\text{O}_{2}

This compound interacts with specific molecular targets such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, influencing cellular processes. The compound may act as either a substrate or an inhibitor for certain enzymes, potentially affecting metabolic pathways involved in disease processes.

Enzyme Interactions

Research indicates that this compound exhibits inhibitory activity against several key enzymes:

Enzyme Inhibition Type Potential Application
COX-1InhibitorAnti-inflammatory effects
COX-2InhibitorPain relief and anti-inflammatory use
Lipoxygenase (5-LOX)InhibitorPotential anti-asthmatic effects

These interactions suggest that this compound could be useful in developing therapies for inflammatory conditions and pain management .

Case Studies

  • Anti-inflammatory Activity : A study explored the compound's effect on COX enzymes, revealing significant inhibition of both COX-1 and COX-2. This suggests potential use in treating conditions like arthritis where inflammation is a primary concern .
  • Neuroprotective Properties : In vitro studies indicated that the compound may possess neuroprotective properties by modulating oxidative stress pathways. This could make it a candidate for further research in neurodegenerative diseases such as Alzheimer's .
  • Behavioral Pharmacology : Research on related compounds showed that similar structures could influence serotonin uptake without inducing neurotoxicity, indicating a potential safety profile for further exploration in behavioral therapies .

Pharmacological Properties

The pharmacological profile of this compound is characterized by:

  • Solubility : Enhanced solubility due to methoxy and methyl groups.
  • Bioavailability : Potentially favorable pharmacokinetics due to its structural features.
  • Safety Profile : Preliminary studies suggest low toxicity levels compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-9-5-6-11(14-4)10(7-9)8-12(2,3)13/h5-7,13H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXBJHQKTCUXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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